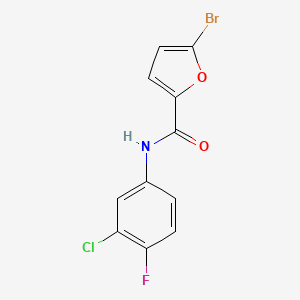

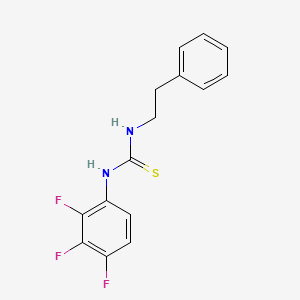

![molecular formula C14H16N4S B5546964 5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their versatile chemical properties and applications in various fields, including medicinal chemistry and materials science. These compounds have attracted attention due to their potential biological activities and unique chemical reactivity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of triazole-thiols with various electrophiles. For example, Maliszewska-Guz et al. (2005) discuss the cyclization of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives to form new triazole and thiadiazole compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic and X-ray diffraction techniques. For instance, the crystal structure analysis of certain triazole compounds reveals strong intermolecular hydrogen bonding and planar geometric configurations, contributing to their stability and reactivity (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, which are important intermediates in organic synthesis. These reactions are influenced by the electron-donating and withdrawing groups present in the triazole ring, affecting the compound's reactivity (Zozulynets et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Compounds structurally related to the target chemical have been synthesized and evaluated for various pharmacological activities. For instance, a study involved the synthesis of 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives from ibuprofen by a three-component Mannich reaction. These compounds were screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities, with some exhibiting promising anti-inflammatory and analgesic properties (Sujith et al., 2009).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial efficacy. For instance, derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate activities against test microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2010).

Antioxidative Activity

A series of S-substituted derivatives of 1,2,4-triazole-5-thiones was synthesized and evaluated for free radical scavenging activity. Notably, one compound exhibited excellent antioxidant activity, suggesting potential applications in oxidative stress management (Tumosienė et al., 2014).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential utility of triazole derivatives in protecting metals from corrosion, essential for extending the lifespan of metal structures and components (Ansari et al., 2014).

Anticancer Evaluation

Some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This research highlights the potential of triazole derivatives in the development of new anticancer drugs (Bekircan et al., 2008).

Propiedades

IUPAC Name |

3-ethyl-4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-3-13-16-17-14(19)18(13)15-10-11(2)9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,19)/b11-9-,15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLVTUMJELRASM-LFHBGGBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC(=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C(=C\C2=CC=CC=C2)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

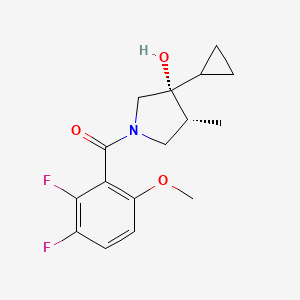

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

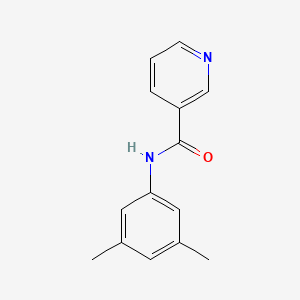

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)